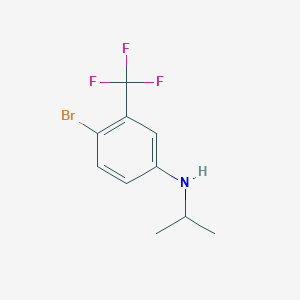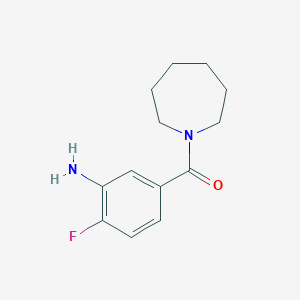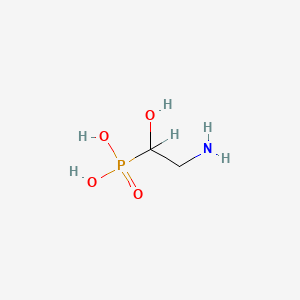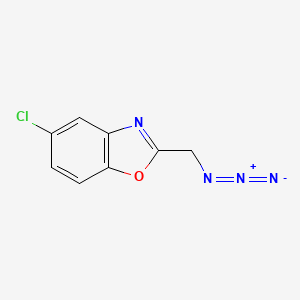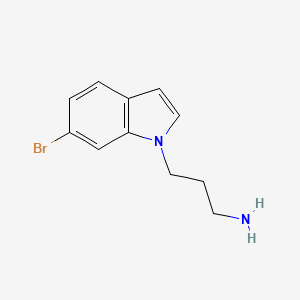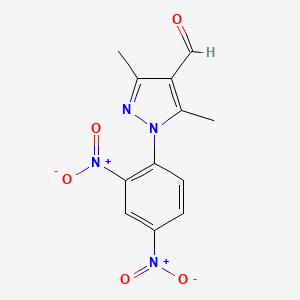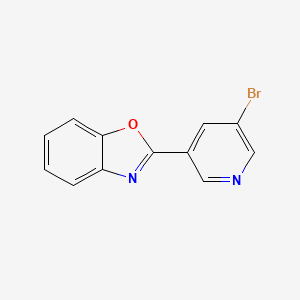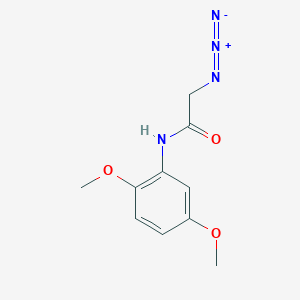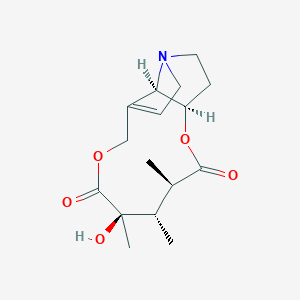
Crotaleschenine
Übersicht
Beschreibung
Crotaleschenine is an alkaloid derived from the plant Crotalaria leschenaultii, which was previously identified as crispatine. The compound has been re-investigated and is now known as crotaleschenine. It is characterized as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione. The compound's stereochemistry has been elucidated using X-ray crystallography, and it shares the same esterifying acid as retusine, which is also identified as (1a,7β,8α-H,12α,13α,14α)-12β-hydroxycrotalane-11,15-dione .
Synthesis Analysis
The synthesis of related compounds such as (+)-crotanecine, which is a necine base component of various pyrrolizidine alkaloids, has been achieved through a multi-step process. This process includes a key tandem inter[4 + 2]/intra[3 + 2] cycloaddition step facilitated by a Lewis acid. The synthesis of (+)-crotanecine is accomplished in 10 steps with an overall yield of 10.2%, demonstrating the synthetic versatility of tandem cycloaddition to incorporate additional functionality . Another approach to synthesizing crotanecine involves an enantiospecific total synthesis using ribose as a chiral starting point, which highlights a simple yet versatile ring construction method .
Molecular Structure Analysis
The molecular structure of crotaleschenine has been determined through spectroscopic data and X-ray crystallography. The compound features a didehydrocrotalane skeleton with specific stereochemistry at multiple chiral centers, which is crucial for its biological activity. The stereochemistry is defined by an all-cis relationship of its stereocenters, which is a common feature in the necine base components of pyrrolizidine alkaloids .
Chemical Reactions Analysis
While the specific chemical reactions of crotaleschenine are not detailed in the provided papers, the synthesis of structurally related compounds involves complex reactions such as tandem cycloadditions. These reactions are significant in constructing the core structure of the necine base, which is essential for the biological activity of pyrrolizidine alkaloids .
Physical and Chemical Properties Analysis
The physical and chemical properties of crotaleschenine are not explicitly discussed in the provided papers. However, the structural information and the synthesis methods suggest that crotaleschenine, like other pyrrolizidine alkaloids, may exhibit specific solubility, stability, and reactivity characteristics that are influenced by its didehydrocrotalane core and hydroxy functional groups .
Wissenschaftliche Forschungsanwendungen
Alkaloid Properties and Chemistry
- Crotaleschenine, an alkaloid of Crotalaria leschenaultii, has been characterized as (7β,8α-H,12α,13α,14α)-12β-hydroxy-1,2-didehydrocrotalane-11,15-dione. Its structure and stereochemistry were determined by X-ray crystallography, highlighting its unique chemical properties (Smith et al., 1988).
Antimicrobial and Antifungal Activities
- Studies have revealed that crotamine, a structurally similar compound to crotaleschenine from Crotalus durissus terrificus, exhibits weak antibacterial activity against both Gram-positive and Gram-negative bacteria, but no significant activity against certain fungi. However, it demonstrates pronounced antifungal activity against Candida spp., Trichosporon spp., and Cryptococcus neoformans, indicating its potential as an antiyeast or candicidal agent (Yamane et al., 2013).
Interaction with Membranes
- Research on crotamine also delves into its interaction with membrane model systems. It exhibits higher lytic activity on negatively charged membranes compared with neutral membranes. This property is critical for combating multiresistant fungi, though it showed limited inhibitory activity against biofilms formed by several Candida spp. strains (Costa et al., 2014).
Biological Versatility
- Crotamine, due to its cell-penetrating ability, has been found useful for intracellular vesicle tracking and as a cell cycle marker. Its potential selective antitumor activity, along with its antimicrobial action, highlights its versatility as a biomolecule (Kerkis et al., 2010).
Pharmacological Potential
- In-depth studies of crotamine's pharmacology reveal insights into its inhibition of voltage-gated potassium (KV) channels, which can explain the symptoms observed in crotamine syndrome. This multifunctionality as a cell-penetrating, antitumoral agent, and KV channel inhibitor opens new perspectives on its pharmacological uses (Peigneur et al., 2012).
Phytoremediation Applications
- Crotaleschenine-related compounds have been explored for their potential in phytoremediation. Studies on Crotalaria micans, a plant containing similar compounds, show that it may be used to remediate soils contaminated with heavy metals through phytostabilization (Ho et al., 2013).
Cell Penetrating Properties
- Crotamine's ability to rapidly penetrate into different cell types and mouse blastocysts in vitro, along with its non-toxicity and ability to affect cell proliferation, underscores its utility in cellular biology and potential therapeutic applications (Kerkis et al., 2004).
Potential in Obesity Treatment
- A study has shown that crotamine induces browning of adipose tissue and increases energy expenditure in mice, suggesting its potential use in obesity treatment and metabolic syndrome management (Marinovic et al., 2018).
Agricultural Applications
- The use of Crotalaria species, which contain compounds similar to crotaleschenine, as a green manure in maize-bean cropping systems indicates its potential agricultural applications. Crotalaria improves soil fertility and crop yields, suggesting its role in sustainable agriculture (Fischler et al., 1999).
Solution Structure and Ion Channel Activity
- The solution structure of crotamine has been determined, revealing a unique fold and positive potential surface. This structure, combined with its specific modification of voltage-sensitive Na+ channels, presents valuable insights for drug design and understanding ion channel activity (Nicastro et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKYNYIKKVVQB-RCJVZNENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crotaleschenine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




